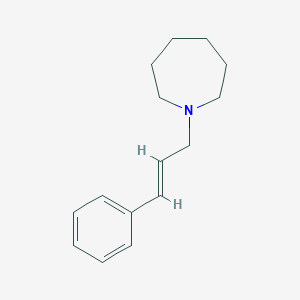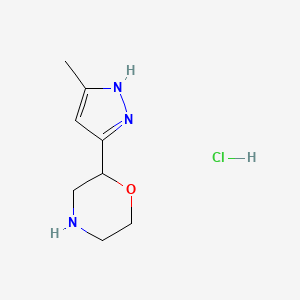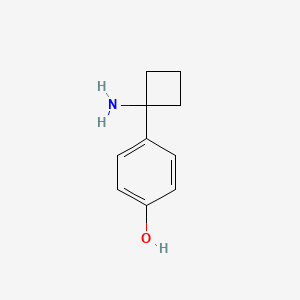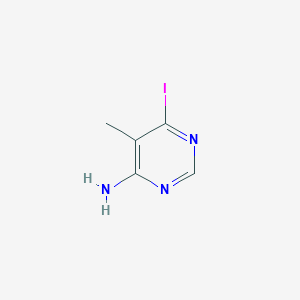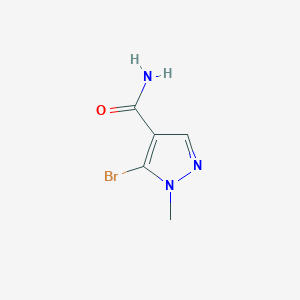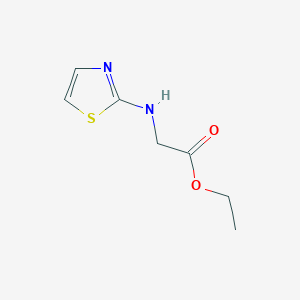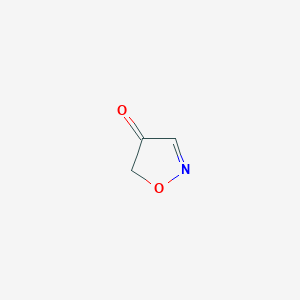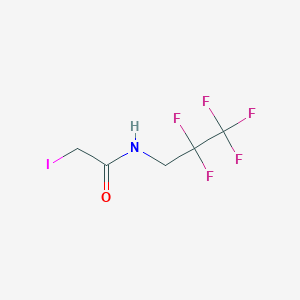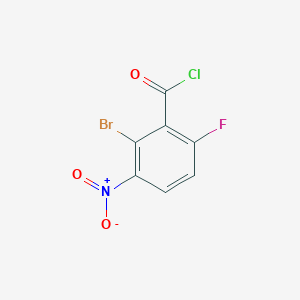
2-Bromo-6-fluoro-3-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFNO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration: The starting material, 2-bromo-6-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Further Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitrobenzoyl chloride
- 2-Fluoro-3-nitrobenzoyl chloride
- 2-Bromo-6-fluorobenzoyl chloride
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H2BrClFNO3 |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H |
InChI Key |
AANJMXVVRRCPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


